3-(Triazol-1-yl)cyclobutan-1-amine;dihydrochloride

Description

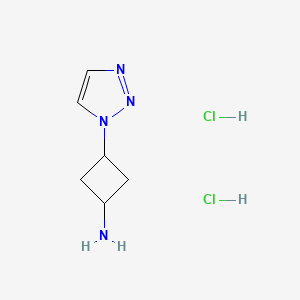

3-(Triazol-1-yl)cyclobutan-1-amine dihydrochloride (C₆H₁₂Cl₂N₄) is a cyclobutane derivative functionalized with a 1,2,3-triazole ring at the 3-position and an amine group at the 1-position. The dihydrochloride salt enhances its solubility and stability, making it valuable in medicinal chemistry and drug discovery, particularly for applications requiring heterocyclic scaffolds .

Properties

IUPAC Name |

3-(triazol-1-yl)cyclobutan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.2ClH/c7-5-3-6(4-5)10-2-1-8-9-10;;/h1-2,5-6H,3-4,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBJXPWVCJIFTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N2C=CN=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Triazol-1-yl)cyclobutan-1-amine;dihydrochloride typically involves the cycloaddition reaction between azides and alkynes, catalyzed by copper (I) in the presence of a stabilizing ligand .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of scalable and efficient catalytic systems is crucial for industrial applications to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Triazol-1-yl)cyclobutan-1-amine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the triazole ring or the cyclobutane moiety.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the triazole ring.

Scientific Research Applications

3-(Triazol-1-yl)cyclobutan-1-amine;dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Triazol-1-yl)cyclobutan-1-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Triazole-Substituted Cyclobutane Derivatives

- 3-(4H-1,2,4-Triazol-4-yl)cyclobutan-1-amine Dihydrochloride Structure: Substituted with a 1,2,4-triazole ring (vs. 1,2,3-triazole in the target compound). Molecular Formula: C₆H₁₂Cl₂N₄ (identical to the target compound).

3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine Dihydrochloride

Heterocyclic Ring Replacements

1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine Hydrochloride

- 3-(1H-Imidazol-2-yl)cyclobutan-1-amine Dihydrochloride Structure: Substituted with an imidazole ring (two nitrogen atoms in a five-membered ring). Impact: Imidazole’s ability to act as both hydrogen bond donor and acceptor may broaden biological target interactions compared to triazole derivatives . Molecular Formula: C₆H₁₁Cl₂N₃.

Substituent and Functional Group Variations

Aromatic and Aliphatic Modifications

- 3-(3-Chlorophenyl)cyclobutan-1-amine Structure: A 3-chlorophenyl group replaces the triazole ring. Molecular Formula: C₁₀H₁₂ClN.

- 3-(Methylamino)azetidine Dihydrochloride Structure: Azetidine (four-membered ring) replaces cyclobutane, with a methylamine group. Molecular Formula: C₄H₁₂Cl₂N₂.

Biological Activity

3-(Triazol-1-yl)cyclobutan-1-amine;dihydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring and a cyclobutane moiety , which contribute to its unique chemical properties. The triazole ring is known for its ability to interact with various biological targets, including enzymes and receptors, while the cyclobutane structure adds stability to the compound. The presence of the amine group allows for hydrogen bonding, enhancing its interaction with biological molecules.

The mechanism of action of 3-(triazol-1-yl)cyclobutan-1-amine involves several pathways:

- Enzyme Inhibition : The triazole moiety can chelate metal ions, influencing enzyme activity.

- Receptor Modulation : It may bind to specific receptors, altering their function and affecting signaling pathways.

- Antimicrobial Activity : The compound has demonstrated the ability to disrupt bacterial cell walls and inhibit growth through various biochemical pathways.

Antimicrobial Properties

Research indicates that 3-(triazol-1-yl)cyclobutan-1-amine exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro. The minimum inhibitory concentrations (MICs) reported range from 10 µg/mL to 50 µg/mL depending on the bacterial strain tested .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have reported that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The observed IC50 values range from 15 µM to 30 µM, indicating a moderate level of cytotoxicity .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 30 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Antimicrobial Efficacy : A study conducted by Rawat et al. synthesized derivatives of triazole compounds, including 3-(triazol-1-yl)cyclobutan-1-amine, and tested their antibacterial activity against resistant strains of bacteria. The results indicated that modifications to the triazole ring enhanced antimicrobial potency .

- Cancer Cell Inhibition : In a separate investigation, researchers explored the effects of this compound on various cancer cell lines. The results demonstrated that treatment with different concentrations led to significant reductions in cell viability, suggesting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.